

Application Notes and Protocols for Nucleic

Acid and Protein Crosslinking Using EDC

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These application notes provide a comprehensive guide to using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) for the covalent crosslinking of nucleic acids and proteins. EDC is a zero-length crosslinker, meaning it facilitates the formation of a direct amide bond between carboxyl and amine groups without becoming part of the final linkage, which is ideal for studying molecular interactions with minimal structural perturbation.[1][2]

Introduction to EDC Crosslinking

EDC is a water-soluble carbodiimide that activates carboxyl groups (present on proteins at aspartic acid, glutamic acid residues, and the C-terminus) to form a highly reactive O-acylisourea intermediate.[3][4][5] This intermediate can then react with primary amine groups (present on proteins at lysine residues and the N-terminus, and on nucleic acids at the 5'-phosphate when modified with an amine linker) to form a stable amide bond.[3][4] The efficiency of this reaction can be significantly enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), which converts the O-acylisourea intermediate to a more stable amine-reactive NHS ester.[3][6]

Core Applications:



- Protein-Protein Interaction Studies: Covalently capture transient or weak protein-protein interactions for identification and characterization.[1][4]
- Nucleic Acid-Protein Interaction Analysis: Stabilize interactions between proteins and DNA or RNA for techniques like Chromatin Immunoprecipitation (ChIP) or RNA Immunoprecipitation (RIP).
- Immobilization: Covalently attach proteins or nucleic acids to solid supports such as beads or surfaces for affinity purification or bio-layer interferometry.[4][5]
- Hapten-Carrier Conjugation: Couple small molecules (haptens) to larger carrier proteins to generate immunogens for antibody production.[5]
- Bioconjugation for Drug Development: Create antibody-drug conjugates (ADCs) or other targeted therapeutic molecules.

Mechanism of EDC Crosslinking

The following diagram illustrates the chemical pathway of EDC-mediated crosslinking, both with and without the use of NHS/Sulfo-NHS to enhance the reaction.

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